molecular formula C14H16N2O4S B4854420 METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE

METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4854420
M. Wt: 308.35 g/mol
InChI Key: FSCSSQCMLDOPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 5-methyl-1,2-oxazole, 5-(propan-2-yl)thiophene, and methyl chloroformate. The reactions may involve:

    Amidation: Formation of the amide bond between the oxazole and thiophene rings.

    Esterification: Formation of the carboxylate ester group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to accelerate the reaction.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-2-CARBOXYLATE: A similar compound with a different position of the carboxylate group.

    METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-4-CARBOXYLATE: Another similar compound with a different position of the carboxylate group.

Uniqueness

The uniqueness of METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE lies in its specific structure, which may confer unique chemical and biological properties. This can make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-7(2)11-6-9(14(18)19-4)13(21-11)15-12(17)10-5-8(3)20-16-10/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCSSQCMLDOPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.